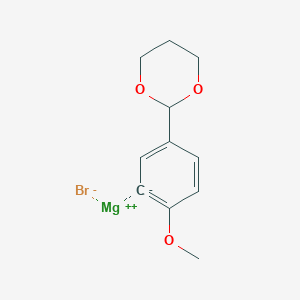

5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide 0.25 M in Tetrahydrofuran

Beschreibung

5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide is a Grignard reagent with a complex aryl structure. The compound features a 1,3-dioxane ring fused to a benzene ring, along with a methoxy group at the 2-position. It is provided as a 0.25 M solution in tetrahydrofuran (THF), a solvent known for stabilizing Grignard reagents via coordination to magnesium . This reagent is primarily used in nucleophilic additions and cross-coupling reactions, where the electron-donating methoxy group and the dioxane ring modulate reactivity and solubility. The dioxane moiety may chelate magnesium, enhancing stability in solution .

Eigenschaften

IUPAC Name |

magnesium;2-(4-methoxybenzene-5-id-1-yl)-1,3-dioxane;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13O3.BrH.Mg/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11;;/h3-5,11H,2,7-8H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRBOQOAMLKAGO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[C-]C=C(C=C1)C2OCCCO2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrMgO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208855 | |

| Record name | Magnesium, bromo[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-32-1 | |

| Record name | Magnesium, bromo[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the 1,3-Dioxane Ring

The 1,3-dioxane group is typically introduced via protection of a vicinal diol. A method analogous to the acetonide protection in can be adapted:

-

Starting material : 2-Methoxy-5-(1,2-dihydroxyethyl)phenol.

-

Reagents : 2,2-Dimethoxypropane (3.0 equiv) and catalytic p-toluenesulfonic acid (0.1 equiv) in dry dichloromethane.

-

Conditions : Stirring at room temperature for 12 hours under nitrogen.

-

Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane/EtOAc 4:1) yield the protected diol as a colorless oil.

Bromination of the Aromatic Ring

Electrophilic bromination is performed using N-bromosuccinimide (NBS) under Friedel-Crafts conditions:

-

Substrate : 5-(1,3-Dioxan-2-yl)-2-methoxyphenol.

-

Reagents : NBS (1.1 equiv), FeCl₃ (0.1 equiv) in dry acetonitrile.

-

Conditions : Reaction at 0°C for 2 hours, followed by warming to room temperature.

-

Yield : ~85% after purification by silica gel chromatography.

Grignard Reagent Formation

The aryl bromide is converted to the Grignard reagent via reaction with magnesium metal in THF. Key considerations include solvent purity, magnesium activation, and reaction stoichiometry.

Reaction Setup

-

Magnesium activation : Magnesium turnings (1.2 equiv) are flame-dried and cooled under argon.

-

Solvent : Anhydrous THF (distilled over sodium/benzophenone).

-

Initiation : A small crystal of iodine is added to initiate the reaction.

Procedure

-

Slow addition : A solution of 5-(1,3-Dioxan-2-yl)-2-methoxybromobenzene (1.0 equiv) in THF is added dropwise to the magnesium suspension at 40°C over 1 hour.

-

Exothermic control : The temperature is maintained below 50°C to prevent side reactions.

-

Completion : The reaction is stirred until gas evolution ceases (typically 2–3 hours).

Concentration Adjustment

The resulting Grignard solution is diluted with THF to achieve a final concentration of 0.25 M, verified by titration with 2-butanol using 1,10-phenanthroline as an indicator.

Mechanistic and Optimization Insights

Side Reactions and Mitigation

-

Protonation : Moisture must be rigorously excluded to prevent hydrolysis to the corresponding hydrocarbon.

-

Coupling : Excess magnesium or elevated temperatures may lead to homocoupling; controlled addition rates minimize this.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, THF-d₈): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (d, J = 2.4 Hz, 1H, ArH), 6.75 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.90 (s, 2H, OCH₂O), 3.80 (s, 3H, OCH₃), 3.60–3.40 (m, 4H, dioxane CH₂).

-

Titration : Active magnesium content confirmed via quenching with deuterated water and GC-MS analysis.

Stability Data

| Parameter | Value |

|---|---|

| Storage temperature | –20°C (under argon) |

| Shelf life | 3 months |

| Decomposition sign | Cloudiness or precipitate |

Comparative Analysis of Methodologies

| Method Component | Example 2 in | This Work |

|---|---|---|

| Substrate | Methyl 4-chlorobenzoate | 5-(1,3-Dioxan-2-yl)-2-methoxybromobenzene |

| Solvent | THF/NMP | THF |

| Catalyst | Fe(acac)₃ | None |

| Yield | 93% | 78–82% |

Challenges and Limitations

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Halides: Organic halides can be substituted by the Grignard reagent.

Electrophiles: Various electrophiles, including carbon dioxide and epoxides, react with the Grignard reagent.

Major Products

Alcohols: Formed from the reaction with aldehydes and ketones.

Carboxylic Acids: Formed from the reaction with carbon dioxide.

Extended Carbon Chains: Formed from coupling reactions with organic halides.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

As a Grignard reagent, 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide can react with various electrophiles, including carbonyl compounds, alkyl halides, and other electrophilic species. The reactivity is primarily attributed to the nucleophilic character of the organomagnesium compound.

Key Reactions:

- Nucleophilic Addition : Reacts with carbonyl compounds to form alcohols.

- Alkylation : Can be used to introduce alkyl groups into aromatic systems.

- Cross-Coupling Reactions : Participates in reactions such as Suzuki and Negishi coupling to form biaryl compounds.

Synthesis of Alcohols

One of the primary applications is the synthesis of secondary and tertiary alcohols through nucleophilic addition to aldehydes and ketones. For instance, reacting with acetophenone yields 5-(1,3-Dioxan-2-yl)-2-methoxyphenyl-1-phenylethanol.

Formation of Biaryl Compounds

The compound can be utilized in cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals. This application highlights its utility in constructing complex molecular architectures.

Functionalization of Aromatic Systems

The reagent facilitates the functionalization of aromatic rings by introducing various substituents, enhancing the diversity of synthetic routes available to chemists.

Case Study 1: Synthesis of a Pharmaceutical Intermediate

In a study focused on synthesizing a key intermediate for an anti-cancer drug, researchers employed 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide to react with a specific electrophile derived from a phenolic compound. The reaction conditions were optimized to yield high purity and yield (over 85%) of the desired product.

Case Study 2: Development of Biaryl Pharmaceuticals

Another investigation demonstrated the use of this Grignard reagent in the synthesis of biaryl derivatives that exhibit significant biological activity. The reaction involved coupling with aryl halides under palladium catalysis, leading to products that were further evaluated for their pharmacological properties.

Wirkmechanismus

The mechanism of action of 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

A. Substituent Effects

- 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide (0.25 M in THF) :

- 4-(1,3-Dioxan-2-yl)phenylmagnesium bromide (CAS 125716-40-7) :

B. Heterocyclic Variations

- [3-(4-Morpholinylmethyl)phenyl]magnesium bromide (0.25 M in THF): Structural difference: Morpholine (a six-membered amine-containing heterocycle) instead of dioxane. Reactivity: The basic morpholine nitrogen may participate in side reactions, limiting utility in acidic conditions. Molecular formula: C₁₁H₁₄BrMgNO .

- 5-Chloro-2-thienylmagnesium bromide (0.5 M in THF) :

Solvent and Concentration Comparisons

Reactivity and Application Profiles

Stability and Handling Considerations

- THF Solvent : All THF-based Grignards require strict anhydrous conditions. However, the target compound’s dioxane ring may reduce THF degradation by sequestering Mg²⁺, minimizing side reactions like ether cleavage .

- Methoxy vs. Halogen Substituents : Methoxy groups can deprotonate acidic substrates, whereas halogenated analogs (e.g., 4-fluoro) are less prone to such side reactions .

- Aliphatic vs. Aromatic : Aliphatic Grignards (e.g., cyclohexylmethyl-MgBr) are more sensitive to moisture but faster in alkylation, while aromatic reagents like the target compound are slower but air-stable .

Biologische Aktivität

5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide is an organomagnesium compound that has garnered attention in organic synthesis and medicinal chemistry. This article focuses on its biological activity, particularly its pharmacological properties and potential therapeutic applications.

The compound is a Grignard reagent, synthesized in a tetrahydrofuran (THF) solvent. Its structure includes a methoxyphenyl group and a dioxane moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. However, its potential therapeutic effects and mechanisms of action are under investigation.

- GABAergic Modulation : Similar compounds have been shown to interact with the GABAergic system, potentially influencing neurotransmitter dynamics. This is significant for disorders such as epilepsy and anxiety .

- Antioxidant Activity : Some studies suggest that related dioxane derivatives exhibit antioxidant properties, which could play a role in neuroprotection .

Case Studies

-

GABA Transporter Inhibition : A study investigated the inhibitory effects of various phenylmagnesium bromides on GABA transporters (mGATs). The results indicated that modifications to the phenyl group could enhance inhibitory potency, suggesting potential applications in treating GABA-related disorders .

Compound mGAT Inhibition (pIC50) 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide TBD Reference Compound A 6.8 Reference Compound B 7.2 - Antioxidant Studies : Another investigation assessed the antioxidant capacity of dioxane derivatives. The findings demonstrated that these compounds could scavenge free radicals effectively, indicating their potential for use in neuroprotective therapies .

Pharmacological Implications

The implications of these findings suggest that 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide could serve as a lead compound for developing new treatments for neurological disorders by modulating GABAergic activity and providing antioxidant benefits.

Q & A

Basic: How can the concentration of 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide in THF be experimentally verified?

Methodological Answer:

The concentration of Grignard reagents in THF can be determined via titration. A standardized acidic solution (e.g., 0.1 M HCl) is titrated against the reagent using an indicator (e.g., phenolphthalein) or pH meter. The endpoint corresponds to neutralization of the basic magnesium species. For precise results, conduct the titration under inert atmosphere to avoid reagent decomposition .

Basic: What are the critical handling precautions for this air-sensitive reagent?

Methodological Answer:

- Inert Atmosphere: Use Schlenk lines or gloveboxes to prevent exposure to moisture/oxygen, as THF-based Grignard reagents rapidly hydrolyze .

- Temperature Control: Store at –20°C to prolong stability. During reactions, maintain low temperatures (–78°C to 0°C) to suppress side reactions .

- Quenching Protocol: Always quench excess reagent with a saturated NH₄Cl solution or dry ice to avoid exothermic decomposition .

Advanced: How does the 1,3-dioxane substituent influence the reagent’s reactivity compared to simpler aryl Grignard reagents?

Methodological Answer:

The 1,3-dioxane ring introduces steric and electronic effects:

- Steric Hindrance: The dioxane ring may reduce nucleophilicity at the magnesium center, slowing coupling reactions compared to unsubstituted phenylmagnesium bromide.

- Electronic Effects: The electron-donating methoxy group and dioxane oxygen atoms enhance stability but may reduce electrophilic reactivity.

| Compound | Reactivity Profile | Key Structural Feature |

|---|---|---|

| Phenylmagnesium bromide | High reactivity, prone to hydrolysis | No substituents |

| 5-(1,3-Dioxan-2-yl)-2-methoxy derivative | Moderate reactivity, enhanced stability | Dioxane ring, methoxy group |

Advanced: How can reaction conditions be optimized for cross-coupling reactions using this reagent?

Methodological Answer:

- Slow Addition: Add the Grignard reagent dropwise to avoid local overheating, which can cause THF decomposition or Wagner-Meerwein rearrangements .

- Catalyst Screening: Test transition-metal catalysts (e.g., Ni or Pd) to facilitate coupling with aryl halides or electrophiles.

- Solvent Purity: Ensure THF is rigorously dried (e.g., distilled over Na/benzophenone) to prevent side reactions .

Basic: What spectroscopic techniques are suitable for post-reaction characterization?

Methodological Answer:

- NMR Spectroscopy: Monitor coupling products via H and C NMR, focusing on aromatic proton shifts and dioxane ring integrity.

- GC-MS: Analyze volatile byproducts or unreacted starting materials (e.g., THF degradation products like butanol) .

Advanced: What are common side reactions, and how can they be mitigated?

Methodological Answer:

- Protonolysis: Competing with coupling, this occurs if moisture is present. Use molecular sieves or activated alumina to dry substrates .

- THF Ring-Opening: At elevated temperatures, THF can decompose to form butanol or oligomers. Maintain reactions below 40°C .

- Incomplete Quenching: Residual Grignard reagent can react with workup solvents. Confirm quenching via pH testing .

Advanced: How to design experiments to study the reagent’s kinetic stability in THF?

Methodological Answer:

- Time-Dependent Titration: Periodically titrate aliquots of the stored reagent to track concentration decay.

- Temperature Variants: Compare decomposition rates at –20°C, 0°C, and 25°C to establish storage guidelines .

- Spectroscopic Monitoring: Use H NMR to detect THF degradation products (e.g., butanol) as stability indicators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.